molecular formula C14H11NO B3353555 1-methyl-9H-carbazole-2-carbaldehyde CAS No. 5531-68-0

1-methyl-9H-carbazole-2-carbaldehyde

Cat. No.: B3353555
CAS No.: 5531-68-0
M. Wt: 209.24 g/mol
InChI Key: FGEGBTCCMZBZBE-UHFFFAOYSA-N
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Description

1-Methyl-9H-carbazole-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C14H11NO. It is a derivative of carbazole, featuring a methyl group at the 1-position and an aldehyde group at the 2-position.

Preparation Methods

The synthesis of 1-methyl-9H-carbazole-2-carbaldehyde typically involves the functionalization of carbazole derivatives. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with N-methylformanilide and phosphorus oxychloride to introduce the formyl group at the 2-position. The reaction conditions usually involve heating the mixture to facilitate the formation of the aldehyde .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Methyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the nitrogen atom.

The major products formed from these reactions include 1-methyl-9H-carbazole-2-carboxylic acid, 1-methyl-9H-carbazole-2-methanol, and various substituted carbazole derivatives .

Scientific Research Applications

1-Methyl-9H-carbazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-9H-carbazole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can be crucial in electronic applications .

Comparison with Similar Compounds

1-Methyl-9H-carbazole-2-carbaldehyde can be compared with other carbazole derivatives, such as:

  • 9-Methyl-9H-carbazole-3-carboxylic acid
  • 9-Ethyl-3-carbazolecarboxaldehyde
  • N-(4-Formylphenyl)carbazole

These compounds share the carbazole core but differ in the position and nature of substituents.

Properties

IUPAC Name

1-methyl-9H-carbazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEGBTCCMZBZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=CC=CC=C23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292324
Record name 1-methyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5531-68-0
Record name NSC81704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-9H-carbazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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